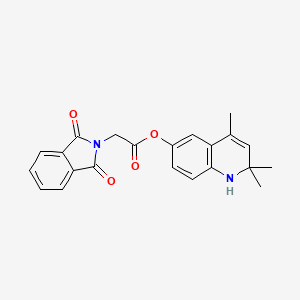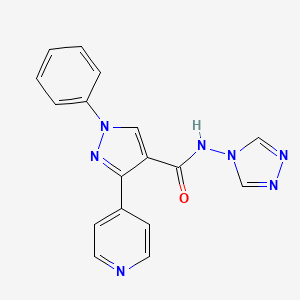![molecular formula C14H11BrN2O B5853239 2-(3-bromo-4-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B5853239.png)
2-(3-bromo-4-methoxyphenyl)imidazo[1,2-a]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-bromo-4-methoxyphenyl)imidazo[1,2-a]pyridine, also known as BRD-7389, is a chemical compound that has gained significant attention in the scientific research community due to its potential as a therapeutic agent. This compound has been synthesized using various methods and has shown promising results in several studies.
作用機序
The mechanism of action of 2-(3-bromo-4-methoxyphenyl)imidazo[1,2-a]pyridine is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes or proteins. In a study, 2-(3-bromo-4-methoxyphenyl)imidazo[1,2-a]pyridine was found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. This inhibition resulted in the downregulation of several genes involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
2-(3-bromo-4-methoxyphenyl)imidazo[1,2-a]pyridine has been shown to have several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and inhibit viral replication. Furthermore, it has been shown to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent.
実験室実験の利点と制限
One of the advantages of 2-(3-bromo-4-methoxyphenyl)imidazo[1,2-a]pyridine is its low toxicity profile, which makes it a suitable candidate for further development as a therapeutic agent. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for the study of 2-(3-bromo-4-methoxyphenyl)imidazo[1,2-a]pyridine. One potential direction is the development of this compound as a therapeutic agent for cancer. Another potential direction is the study of its anti-viral properties in more detail. Furthermore, the mechanism of action of 2-(3-bromo-4-methoxyphenyl)imidazo[1,2-a]pyridine could be further elucidated to identify potential targets for drug development. Overall, 2-(3-bromo-4-methoxyphenyl)imidazo[1,2-a]pyridine is a promising compound with potential for further development as a therapeutic agent in various diseases.
In conclusion, 2-(3-bromo-4-methoxyphenyl)imidazo[1,2-a]pyridine is a chemical compound that has shown promising results in scientific research. It has been synthesized using various methods and has been found to have anti-inflammatory, anti-tumor, and anti-viral properties. Further research is needed to fully understand its mechanism of action and potential as a therapeutic agent.
合成法
The synthesis of 2-(3-bromo-4-methoxyphenyl)imidazo[1,2-a]pyridine has been achieved using several methods. One of the most commonly used methods involves the reaction of 3-bromo-4-methoxyaniline with 2-chloropyridine in the presence of a palladium catalyst. This reaction results in the formation of 2-(3-bromo-4-methoxyphenyl)imidazo[1,2-a]pyridine with a yield of around 50%.
科学的研究の応用
2-(3-bromo-4-methoxyphenyl)imidazo[1,2-a]pyridine has been extensively studied for its potential as a therapeutic agent in various diseases. It has been found to have anti-inflammatory, anti-tumor, and anti-viral properties. In a study, 2-(3-bromo-4-methoxyphenyl)imidazo[1,2-a]pyridine was found to inhibit the growth of breast cancer cells and induce apoptosis. Another study showed that 2-(3-bromo-4-methoxyphenyl)imidazo[1,2-a]pyridine has anti-inflammatory effects by reducing the production of inflammatory cytokines. Furthermore, 2-(3-bromo-4-methoxyphenyl)imidazo[1,2-a]pyridine has shown antiviral activity against several viruses, including dengue virus and Zika virus.
特性
IUPAC Name |
2-(3-bromo-4-methoxyphenyl)imidazo[1,2-a]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2O/c1-18-13-6-5-10(8-11(13)15)12-9-17-7-3-2-4-14(17)16-12/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSJHUGZGCBSPTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CN3C=CC=CC3=N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromo-4-methoxyphenyl)imidazo[1,2-a]pyridine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![3-{2-[hydroxy(phenyl)acetyl]carbonohydrazonoyl}phenyl 2-thiophenecarboxylate](/img/structure/B5853211.png)
![4-[(2,3-dihydro-1H-inden-5-ylamino)methyl]-2,6-dimethoxyphenol](/img/structure/B5853214.png)
![N-(4-{[2-(1-piperidinyl)acetyl]amino}phenyl)cyclohexanecarboxamide](/img/structure/B5853231.png)

![1-[(2,6-difluorophenyl)sulfonyl]azepane](/img/structure/B5853250.png)
![N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N,3-dimethylbutanamide](/img/structure/B5853269.png)
![1-benzyl-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine](/img/structure/B5853274.png)
![2-{[5-(2-isopropoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5853278.png)